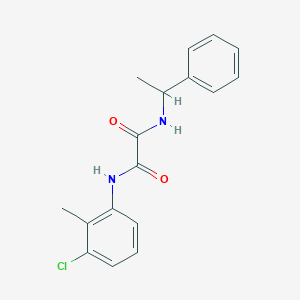
N-(3-chloro-2-methylphenyl)-N'-(1-phenylethyl)ethanediamide
Vue d'ensemble
Description
N-(3-chloro-2-methylphenyl)-N'-(1-phenylethyl)ethanediamide, also known as CMEP, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as positive allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5), which plays a crucial role in various physiological processes such as learning, memory, and synaptic plasticity. In
Mécanisme D'action
N-(3-chloro-2-methylphenyl)-N'-(1-phenylethyl)ethanediamide acts as a positive allosteric modulator of mGluR5, which means that it enhances the activity of mGluR5 by binding to a site on the receptor that is distinct from the glutamate binding site. mGluR5 is a G protein-coupled receptor that is involved in various physiological processes such as learning, memory, and synaptic plasticity. This compound enhances mGluR5 activity by increasing the affinity of the receptor for glutamate, which is the endogenous ligand for mGluR5.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in animal models. It has been shown to enhance long-term potentiation (LTP), which is a cellular mechanism underlying learning and memory. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in neuronal survival, growth, and differentiation. This compound has also been shown to reduce anxiety-like behavior in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chloro-2-methylphenyl)-N'-(1-phenylethyl)ethanediamide has several advantages for lab experiments. It is a highly specific and potent modulator of mGluR5, which makes it a valuable tool for studying the role of mGluR5 in various physiological processes. It is also relatively easy to synthesize and has a high purity, which makes it suitable for in vitro and in vivo experiments.
However, this compound also has some limitations for lab experiments. It has a relatively short half-life, which means that it needs to be administered frequently in animal models. It also has poor solubility in water, which can make it difficult to administer in certain experimental conditions.
Orientations Futures
There are several future directions for research on N-(3-chloro-2-methylphenyl)-N'-(1-phenylethyl)ethanediamide. One direction is to explore its potential therapeutic applications in other neurological disorders such as Parkinson's disease and schizophrenia. Another direction is to investigate its potential use in combination with other drugs for addiction treatment. Additionally, further studies are needed to understand the long-term effects of this compound on neuronal function and behavior.
Applications De Recherche Scientifique
N-(3-chloro-2-methylphenyl)-N'-(1-phenylethyl)ethanediamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as Fragile X syndrome, autism spectrum disorders, and addiction. Fragile X syndrome is a genetic disorder that affects cognitive and behavioral development, and it is associated with mGluR5 dysfunction. This compound has been shown to improve cognitive and behavioral deficits in animal models of Fragile X syndrome by modulating mGluR5 activity. Similarly, this compound has been shown to improve social behavior deficits in animal models of autism spectrum disorders by modulating mGluR5 activity.
This compound has also been studied for its potential use in addiction treatment. Addiction is a chronic brain disease that is characterized by compulsive drug use despite harmful consequences. This compound has been shown to reduce drug-seeking behavior in animal models of addiction by modulating mGluR5 activity.
Propriétés
IUPAC Name |
N-(3-chloro-2-methylphenyl)-N'-(1-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-11-14(18)9-6-10-15(11)20-17(22)16(21)19-12(2)13-7-4-3-5-8-13/h3-10,12H,1-2H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGHREIXHIQWHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NC(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



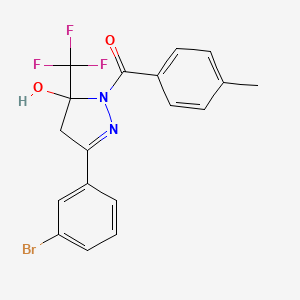


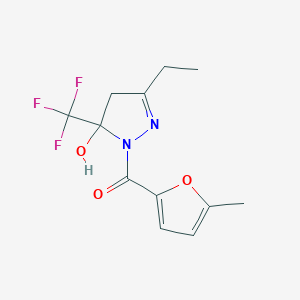
acetate](/img/structure/B3983797.png)
![8-{[5-oxo-2-(2-thienyl)cyclopent-1-en-1-yl]acetyl}hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B3983804.png)
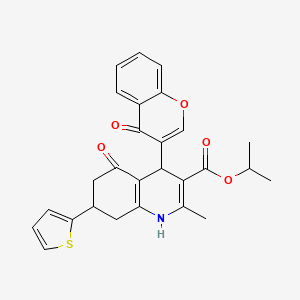
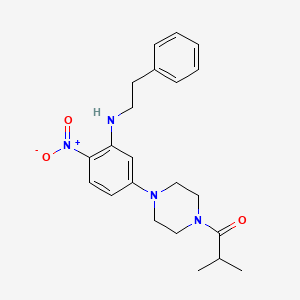
![3-[(3,4-dimethylphenyl)amino]-1-(3-pyridinyl)-2-buten-1-one](/img/structure/B3983819.png)
![1-[2-(2,4-dichlorophenoxy)propanoyl]-3-ethyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3983830.png)


![1-(4-chlorophenyl)-3-[(4-hydroxyphenyl)amino]-2-propen-1-one](/img/structure/B3983852.png)
acetate](/img/structure/B3983857.png)